Dichlorodiisopropylsilane
Overview
Description
Dichlorodiisopropylsilane is a chemical compound with the molecular formula C6H14Cl2Si1. It is a colorless to light yellow to light orange clear liquid12.
Synthesis Analysis
The synthesis of Dichlorodiisopropylsilane is not explicitly mentioned in the search results. However, it is known to be used as a protecting group reagent, bringing two alcohols in close contact for a "tethering technique"3.Molecular Structure Analysis
The molecular structure of Dichlorodiisopropylsilane is represented by the formula C6H14Cl2Si14. The molecular weight of the compound is 185.174.
Chemical Reactions Analysis
The specific chemical reactions involving Dichlorodiisopropylsilane are not detailed in the search results. However, it is known to be used in nucleoside 3’,5’-hydroxy protection and as a component in the Peterson alkenation reaction5.Physical And Chemical Properties Analysis
Dichlorodiisopropylsilane is a liquid at 20 degrees Celsius12. It has a boiling point of 170 degrees Celsius1 and a flash point of 43 degrees Celsius1. The specific gravity at 20 degrees Celsius is 1.031, and the refractive index is 1.441.Scientific Research Applications
Safety And Hazards
Dichlorodiisopropylsilane is classified as a flammable liquid and vapor (H226), and it may cause severe skin burns and eye damage (H314). It may also be corrosive to metals (H290)14. Precautions should be taken to avoid exposure, including wearing protective clothing and avoiding heat, sparks, open flames, and hot surfaces14.
Future Directions
The future directions for Dichlorodiisopropylsilane are not explicitly mentioned in the search results. However, given its use as a protecting group reagent in chemical reactions, it may continue to find use in various synthetic processes3.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
dichloro-di(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENNYNYEKCQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374298 | |
Record name | Diisopropyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyldichlorosilane | |
CAS RN |
7751-38-4 | |
Record name | Diisopropyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodiisopropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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